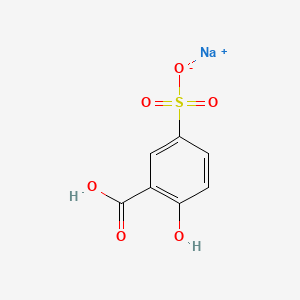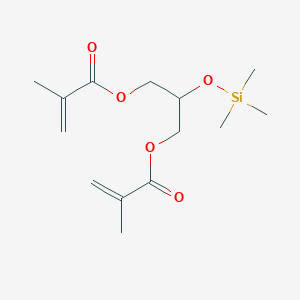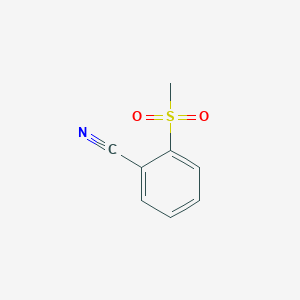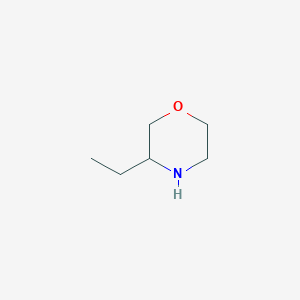
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt: is an organic compound with the molecular formula C₇H₅NaO₆S. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the second position and a sulfonic acid group at the fifth position, which is neutralized by a sodium ion. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt typically involves the sulfonation of salicylic acid (2-hydroxybenzoic acid)The reaction conditions usually involve elevated temperatures and controlled addition of the sulfonating agent to ensure selective sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors where salicylic acid and sulfuric acid are mixed under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the monosodium salt. The product is purified through crystallization or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl and sulfonic acid groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with metal ions due to the presence of the sulfonic acid group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens or nitro compounds can be used under acidic conditions.
Nucleophilic Substitution: Bases or nucleophiles such as amines can react with the compound under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in amine derivatives .
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a buffer component in biological experiments.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt involves its ability to interact with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. These properties make the compound useful in various biochemical and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Similar structure but lacks the sulfonic acid group.
Benzoic Acid: Lacks both the hydroxyl and sulfonic acid groups.
Sulfosalicylic Acid: Contains both hydroxyl and sulfonic acid groups but not in the monosodium salt form.
Uniqueness
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties. The monosodium salt form enhances its solubility in water, making it more versatile for various applications compared to its non-salt counterparts .
Propriétés
Numéro CAS |
831-54-9 |
|---|---|
Formule moléculaire |
C7H6NaO6S |
Poids moléculaire |
241.18 g/mol |
Nom IUPAC |
sodium;3-carboxy-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C7H6O6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13); |
Clé InChI |
IQMGXSMKUXLLER-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O.[Na+] |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.[Na] |
Key on ui other cas no. |
831-54-9 |
Numéros CAS associés |
97-05-2 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)







![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)


![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
